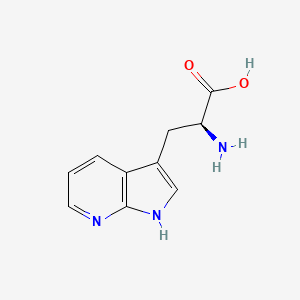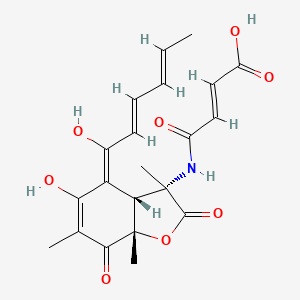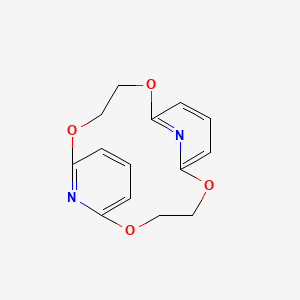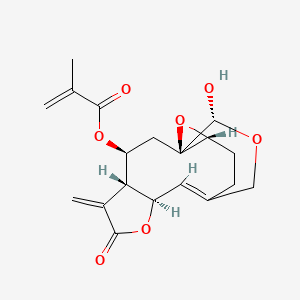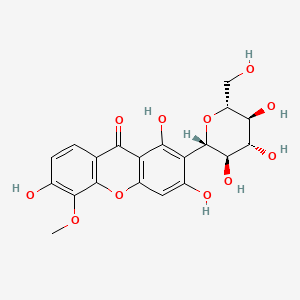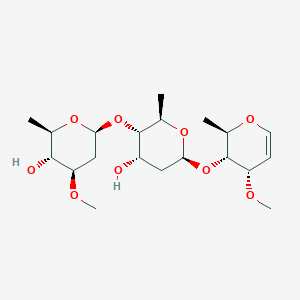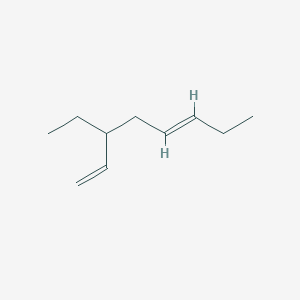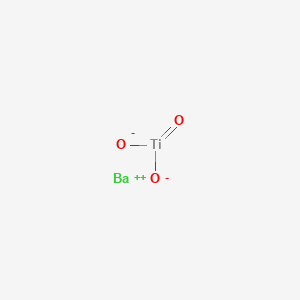
BARIUM TITANATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BARIUM TITANATE is an inorganic compound with the chemical formula BaTiO₃. It is a white powder that becomes transparent when prepared as large crystals. This compound is known for its ferroelectric, pyroelectric, and piezoelectric properties, making it a valuable material in various technological applications .
Méthodes De Préparation
BARIUM TITANATE can be synthesized through several methods:
Sol-Gel Process: This method involves the reaction of barium ions and titanium ions in the presence of a chelating agent.
Solid-State Reaction: This traditional method involves mixing barium carbonate (BaCO₃) and titanium dioxide (TiO₂) powders, followed by calcination at high temperatures to form this compound(IV).
Hydrothermal Synthesis: This method involves reacting barium salts and titanium oxide in an aqueous solution under high pressure and temperature.
Analyse Des Réactions Chimiques
BARIUM TITANATE undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, particularly in the presence of reducing or oxidizing agents.
Substitution Reactions: It can undergo substitution reactions where barium or titanium ions are replaced by other metal ions, altering its properties.
Hydrolysis: This compound can hydrolyze in the presence of water, especially under acidic or basic conditions.
Common reagents used in these reactions include mineral acids, bases, and other metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
BARIUM TITANATE has a wide range of scientific research applications:
Electronics: It is widely used in the production of multilayer ceramic capacitors (MLCCs) due to its high dielectric constant.
Optics and Photonics: Its high refractive index and transparency make it suitable for optical applications such as high-index optical glasses and photorefractive devices.
Medical Field: The piezoelectric properties of this compound(IV) make it valuable in ultrasonic transducers used for imaging and therapeutic purposes.
Energy Storage: It is used in the development of high-power energy storage devices and fuel cells.
Biomedical Applications: This compound nanoparticles have shown potential in anti-cancer drug discovery due to their biocompatibility and unique physicochemical properties.
Mécanisme D'action
The mechanism of action of barium titanate(IV) is primarily based on its ferroelectric and piezoelectric properties. These properties arise from the spontaneous electrical polarization of the material, which can be reversed by an external electric field . This polarization effect is crucial for its applications in electronic devices, where it can store and release electrical energy efficiently. In biomedical applications, the piezoelectric properties enable it to generate micro-electric currents that enhance cellular activities, such as bone regeneration .
Comparaison Avec Des Composés Similaires
BARIUM TITANATE can be compared with other similar compounds, such as:
Lead zirconate titanate (PZT): Known for its high piezoelectric properties, PZT is widely used in sensors and actuators. it contains lead, which poses environmental and health concerns.
Strontium titanate (SrTiO₃): This compound shares similar ferroelectric properties with this compound(IV) but has a different crystal structure and lower dielectric constant.
Calcium titanate (CaTiO₃): It is another titanate compound with ferroelectric properties but is less commonly used due to its lower performance compared to this compound(IV).
This compound stands out due to its excellent combination of ferroelectric, pyroelectric, and piezoelectric properties, making it a versatile material for various applications.
Propriétés
Formule moléculaire |
BaTiO3 BaO3Ti |
|---|---|
Poids moléculaire |
233.19 g/mol |
Nom IUPAC |
barium(2+);dioxido(oxo)titanium |
InChI |
InChI=1S/Ba.3O.Ti/q+2;;2*-1; |
Clé InChI |
WNKMTAQXMLAYHX-UHFFFAOYSA-N |
SMILES canonique |
[O-][Ti](=O)[O-].[Ba+2] |
Synonymes |
arium titanate (BaTiO3) barium titanate(IV) barium titanate(IV), ion (2-) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


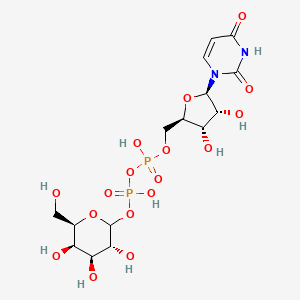

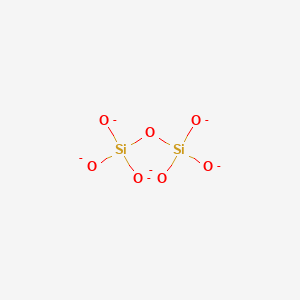
![[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B1233861.png)
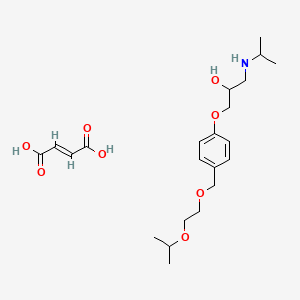
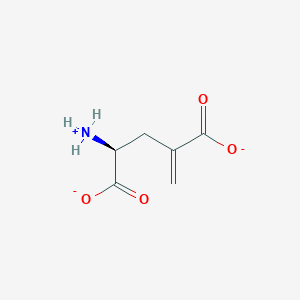
![N-[(3-hydroxy-4-methoxyphenyl)methyl]-2-(4-hydroxyphenyl)ethan-1-aminium](/img/structure/B1233866.png)
